2-(2-Nitrophenyl)-1,3,4-oxadiazole

説明

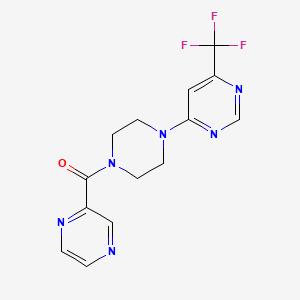

“2-(2-Nitrophenyl)-1,3,4-oxadiazole” is a compound that has been used in various studies. It is employed in the preparation of heterodiazocines, which are potential photochromic compounds for applications in photopharmacology and functional materials .

Synthesis Analysis

The synthesis of “2-(2-Nitrophenyl)-1,3,4-oxadiazole” involves several steps. For example, one study discusses the synthesis, structural analysis, spectroscopic characterization, and second-order hyperpolarizability of a related compound . Another study mentions the use of 2-nitroacetophenone in the synthesis process .Molecular Structure Analysis

The molecular structure of “2-(2-Nitrophenyl)-1,3,4-oxadiazole” has been studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). These studies provide insights into the molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface .Chemical Reactions Analysis

The chemical reactions involving “2-(2-Nitrophenyl)-1,3,4-oxadiazole” have been studied. For instance, one study discusses the reaction of this compound with zinc/thiolate clusters of metallothionein . Another study mentions the use of this compound in the Wittig Reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Nitrophenyl)-1,3,4-oxadiazole” have been analyzed in various studies. For example, one study discusses the thermal characteristics of a related compound . Another study mentions the use of this compound in the preparation of certain polymers .科学的研究の応用

Green Synthesis of 2-Aryl-1,3,4-Oxadiazoles

- Eco-Friendly Synthesis: Zhu et al. (2015) developed an eco-friendly method to prepare 2-aryl-1,3,4-oxadiazoles, emphasizing high yields and simplicity in purification. This approach utilizes water as a reaction medium and avoids the need for additional catalysts (Zhu et al., 2015).

Corrosion Inhibition

- Inhibitive Effect on Steel Corrosion: Lagrenée et al. (2001) explored the influence of oxadiazole derivatives on the corrosion of mild steel in hydrochloric acid. They found that certain derivatives can inhibit or accelerate steel corrosion, depending on their concentration (Lagrenée et al., 2001).

Central Nervous System Depressant Activity

- CNS Depressant Properties: Singh et al. (2012) synthesized oxadiazole derivatives and evaluated them for CNS depressant activities. Two compounds showed significant antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity (Singh et al., 2012).

Antibacterial Properties

- Strong Antibacterial Activities: Studies on the synthesis of oxadiazole derivatives have shown remarkable antibacterial activities against various bacteria like Staphylococcus aureus and Escherichia coli. Jafari et al. (2017) and Aziz‐ur‐Rehman et al. (2013) both conducted studies in this area, revealing the significant antibacterial potential of these compounds (Jafari et al., 2017); (Aziz‐ur‐Rehman et al., 2013).

Liquid Crystalline Properties

- Mesogenic Materials: Abboud et al. (2017) synthesized new mesogenic series with 1,3,4-oxadiazole rings showing liquid crystalline properties. These findings suggest applications in optoelectronics and display technologies (Abboud et al., 2017).

Additional Insights

- Optoelectrical and Mechanical Features: Research by Kaippamangalath et al. (2016) on poly(1,3,4-oxadiazole)s and their nanocomposites with TiO2 revealed promising optoelectrical, morphological, and mechanical properties for applications in polymer light emitting diodes (PLEDs) and packaging materials for optoelectronic devices (Kaippamangalath et al., 2016).

Safety And Hazards

将来の方向性

The future directions for “2-(2-Nitrophenyl)-1,3,4-oxadiazole” research could involve further exploration of its biological potential. For instance, one study discusses the use of a (2-nitrophenyl)methanol scaffold, which is similar to “2-(2-Nitrophenyl)-1,3,4-oxadiazole”, as promising inhibitors of PqsD, a key enzyme in the cell-to-cell communication of Pseudomonas aeruginosa .

特性

IUPAC Name |

2-(2-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKRXSFMMMXAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenyl)-1,3,4-oxadiazole | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-allyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2795419.png)

methanone](/img/structure/B2795421.png)

![3-Phenyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2795427.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2795429.png)

![[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid](/img/structure/B2795431.png)

![N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide](/img/structure/B2795432.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2795435.png)